1-(3,4-dimethylphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-3-4-17(11-15(14)2)21-18(22)20-13-19(6-8-23-9-7-19)16-5-10-24-12-16/h3-5,10-12H,6-9,13H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRCDOZJWSHENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2(CCOCC2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Tetrahydropyran Ring: This step may involve a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds:
1-(2-Phenoxyethyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea () Substituent: Phenoxyethyl group instead of 3,4-dimethylphenyl. Properties:
- XLogP: 2.8 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 87.8 Ų (indicative of hydrogen-bonding capacity)
- Molecular Weight: ~390 (similar to the target compound). Comparison: The phenoxyethyl group increases rotational flexibility and may enhance solubility compared to the rigid 3,4-dimethylphenyl substituent.
1-(4-Chlorobenzyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea ()
- Substituent: Chlorobenzyl and phenylthio groups.
- Properties:
- Molecular Weight: 390.9
- Structural Impact: The electron-withdrawing chlorine atom and phenylthio group could reduce metabolic stability compared to thiophene-based analogs.
Heterocyclic Variations
Key Compounds:
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea ()
- Heterocycle: Tetrahydrothiopyran (sulfur-containing) vs. tetrahydro-2H-pyran (oxygen-containing).
- Impact: Thiopyran’s sulfur atom may enhance lipophilicity (higher logP) and alter π-π stacking interactions compared to the oxygen-based pyran in the target compound.
1-(4-Fluorophenyl)-3-[(furan-2-yl)methyl]urea () Heterocycle: Furan vs. thiophene.
Substituent Effects on Physical Properties
Table 1: Melting Points and Chromatographic Behavior of Pyrazoline Derivatives ()
| Compound | Substituent | Melting Point (°C) | Rf Value |
|---|---|---|---|
| 1 | 4-Butyloxy | 126–130 | 0.87 |
| 2 | 4-Pentyloxy | 121–125 | 0.89 |
| 3 | 4-Heptanoyl | 121–125 | 0.89 |
- Key Insight: Longer alkyl chains (e.g., heptanoyl) reduce melting points, suggesting increased molecular flexibility. For the target compound, the rigid 3,4-dimethylphenyl group may elevate its melting point relative to flexible analogs.
Calculated Properties of Urea Derivatives
Table 2: Computational Data for Urea-Based Compounds
| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | XLogP | TPSA (Ų) | Ref |
|---|---|---|---|---|---|
| Target Compound (Inferred) | 2 | 4 | ~3.0 | ~85 | — |
| 1-(2-Phenoxyethyl)-3-... () | 2 | 4 | 2.8 | 87.8 | |
| 1-(4-Chlorobenzyl)-3-... () | 2 | 4 | ~3.2 | ~85 |
- Trends:
- Lipophilicity (XLogP) increases with halogenated or bulky substituents (e.g., chlorobenzyl vs. dimethylphenyl).
- TPSA remains consistent (~85–88 Ų) due to the urea moiety’s dominance.
Research Implications and Gaps
- Pharmacological Potential: ’s focus on pyrrole-containing ureas underscores the importance of heterocycles in drug design, though the target compound’s bioactivity remains unstudied .
- Data Limitations: Experimental data (e.g., melting point, solubility) for the target compound is absent in the provided evidence, necessitating further characterization.
Biological Activity
1-(3,4-Dimethylphenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a urea linkage, which is often associated with various biological activities. Its structure can be broken down as follows:
- Phenyl Group : The 3,4-dimethyl substitution on the phenyl ring may enhance lipophilicity and biological activity.
- Tetrahydropyran Ring : The presence of a tetrahydro-2H-pyran moiety can influence the compound's interaction with biological targets.
- Thiophene Component : The thiophene ring is known for its electronic properties, which may contribute to the compound's overall activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor Activity : Compounds containing urea and thiophene moieties have been studied for their potential as anticancer agents. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Effects : Some studies suggest that derivatives of urea can exhibit antimicrobial properties against bacteria and fungi, potentially making them candidates for treating infections .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or other disease processes, enhancing its therapeutic potential .
Case Studies
- Antitumor Efficacy : A study evaluating a related urea derivative demonstrated significant cytotoxicity against Mia PaCa-2 and PANC-1 cancer cell lines. The mechanism was linked to the inhibition of thioredoxin reductase (TrxR), a target in cancer therapy .
- Antimicrobial Activity : Another study investigated the antimicrobial properties of similar compounds against Staphylococcus aureus and Candida albicans, revealing promising results with minimal inhibitory concentrations (MICs) in the low micromolar range .
Data Table
The following table summarizes key findings from recent studies on the biological activity of urea derivatives similar to this compound:
The proposed mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : By targeting cellular pathways involved in survival and proliferation, such as the inhibition of TrxR, these compounds can trigger programmed cell death in cancer cells .
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes or interference with metabolic pathways essential for survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
